molecular formula C7H5O3- B1262532 2-Oxido-5-methylquinone

2-Oxido-5-methylquinone

Cat. No. B1262532
M. Wt: 137.11 g/mol
InChI Key: VARNMYNPBOOFAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxido-5-methylquinone is an organic anion obtained by deprotonation of the hydroxy group of 2-hydroxy-5-methylquinone. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 2-hydroxy-5-methylquinone.

Scientific Research Applications

Electrochemiluminescence Biosensor Development

2-Oxido-5-methylquinone plays a crucial role in the development of electrochemiluminescence biosensors. For instance, its application is evident in biosensors designed for detecting 5-methylcytosine, TET 1 protein, and β-glucosyltransferase activities. This innovative approach involves using gold nanoclusters with H2O2, enhancing the biosensor's selectivity and sensitivity, making it valuable in drug discovery and genetic transcription research (Jiang et al., 2018).

Amine Oxidase Activity

Research has been conducted on hydroxyquinone, specifically 2-hydroxy-5-methyl-1,4-benzoquinone, showing amine oxidase-like activity. This compound is crucial for understanding the mechanisms of enzymes like amine oxidases due to its ability to oxidize a range of primary amines. Such insights can aid in modeling the reaction mechanism of these enzymes (Sanjust et al., 1995).

Novel Compound Synthesis

The synthesis of new compounds, such as heteroquaterphenoquinones, involves 2-Oxido-5-methylquinone derivatives. These compounds exhibit unique properties like reversible reduction and oxidation reactions, and potential applications in fields like laser-driven high-density optical storage media (Takahashi et al., 1996).

Anticancer Research

2-Oxido-5-methylquinone derivatives like embelin have shown promising results in anticancer research. These compounds can disrupt the microtubule network in cancer cells, highlighting their potential as novel antimitotic and anticancer molecules (Xu et al., 2005).

Density Functional Theory (DFT) Calculations

In computational chemistry, 2-Oxido-5-methylquinone derivatives are used in Density Functional Theory calculations to investigate properties like equilibrium geometry, electronic structure, and nonlinear optical properties. Such studies are crucial for understanding the molecular behavior of new compounds (Halim & Ibrahim, 2017).

Metabolic Studies

Studies on menadione, a derivative of 2-methyl-1,4-naphthoquinone, contribute to understanding the metabolic pathways involving oxidative stress. Such research is crucial for developing detoxification strategies for quinones (Nishiyama et al., 2008).

Renal Injury Protection

Thymoquinone, structurally related to 2-Oxido-5-methylquinone, shows protective effects against renal injury. Its anti-oxidative and anti-inflammatory properties make it a subject of interest in renal pathophysiology and treatment research (Ragheb et al., 2009).

properties

Product Name

2-Oxido-5-methylquinone

Molecular Formula

C7H5O3-

Molecular Weight

137.11 g/mol

IUPAC Name

6-methyl-3,4-dioxocyclohexa-1,5-dien-1-olate

InChI

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1

InChI Key

VARNMYNPBOOFAZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)C(=O)C=C1[O-]

Origin of Product

United States

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